![molecular formula C26H29N5O2 B2984595 4-(tert-butyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922088-43-5](/img/structure/B2984595.png)
4-(tert-butyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-butyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C26H29N5O2 and its molecular weight is 443.551. The purity is usually 95%.
BenchChem offers high-quality 4-(tert-butyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(tert-butyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Field Effect Transistors (OFETs)
The compound has been investigated for its use in flexible organic field effect transistor (OFET) devices. Researchers synthesized three alternating copolymers based on this compound, incorporating thiophene (PBPT), thieno [3,2-b]thiophene (PBPTT), and dithieno [3,2-b:2′,3′-d]thiophene (PBPDT) moieties. Among these, copolymer PBPTT exhibited intriguing properties, including an almost planar molecular structure with extended π-conjugation and an ordered edge-on orientation in a fiber-like film. PBPTT was successfully employed to fabricate ambient-stable, high-performance flexible OFET devices, achieving a charge carrier mobility of up to 0.27 cm² V⁻¹ s⁻¹ and an impressive on/off ratio of 10⁴ .
Medicinal Applications
Extensive research has explored the potential medicinal uses of this compound. Notably, it has been investigated for its role in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Additionally, its antibacterial and antifungal properties have been subjects of interest .
Extractant-Impregnated Resins
Researchers have prepared an extractant-impregnated resin (EIR) containing 4-tert-butyl-2-(methylbenzyl)phenol (t-BAMBP). This EIR could find applications in various separation processes due to its selective adsorption properties. Characterization techniques such as thermogravimetric analysis (TG) and Fourier Transform Infrared Spectroscopy (FTIR) were used to study the EIR .
Synthesis of Biologically Active Compounds
The compound serves as an important intermediate in the synthesis of biologically active molecules. For instance, it plays a crucial role in the synthesis of crizotinib, a drug used in cancer therapy. The synthesis involves several steps, starting from tert-butyl-4-hydroxypiperidine-1-carboxylate .
Adsorption and Oxidation Processes
In the context of adsorption and oxidation, manganese oxide-modified biochar has been studied for the removal of copper citrate (CuCA). The interaction between CuCA and MnOx on the biochar surface, along with the porous structure of biochar, synergistically contributes to effective CuCA removal .
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2/c1-18-5-7-19(8-6-18)16-30-17-28-23-22(25(30)33)15-29-31(23)14-13-27-24(32)20-9-11-21(12-10-20)26(2,3)4/h5-12,15,17H,13-14,16H2,1-4H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWRUAVSDHYNOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

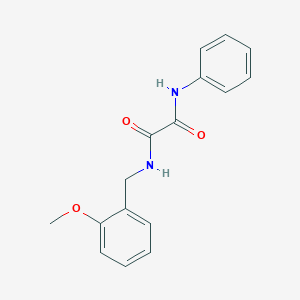
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2984514.png)
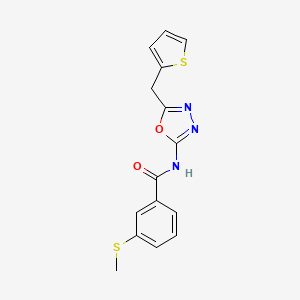
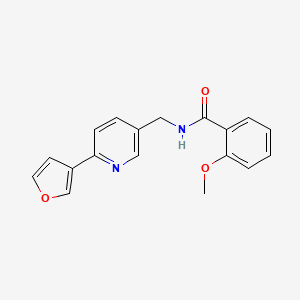

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2984521.png)

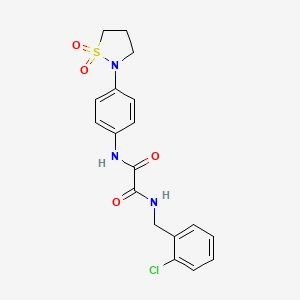

![1-(1,3-Benzodioxol-5-yl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone](/img/structure/B2984528.png)
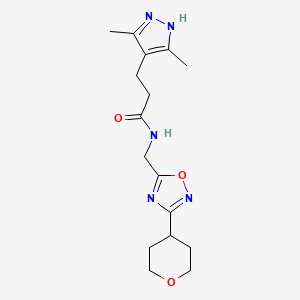

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone oxalate](/img/structure/B2984533.png)
